

In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Cat. No.: B7777102

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **(Z)-2-Cyano-3-(p-tolyl)acrylic acid** is limited in publicly available literature. Much of the following information is based on the known properties of the more common (E)-isomer, general principles of organic chemistry, and data from structurally related compounds.

Core Chemical Properties

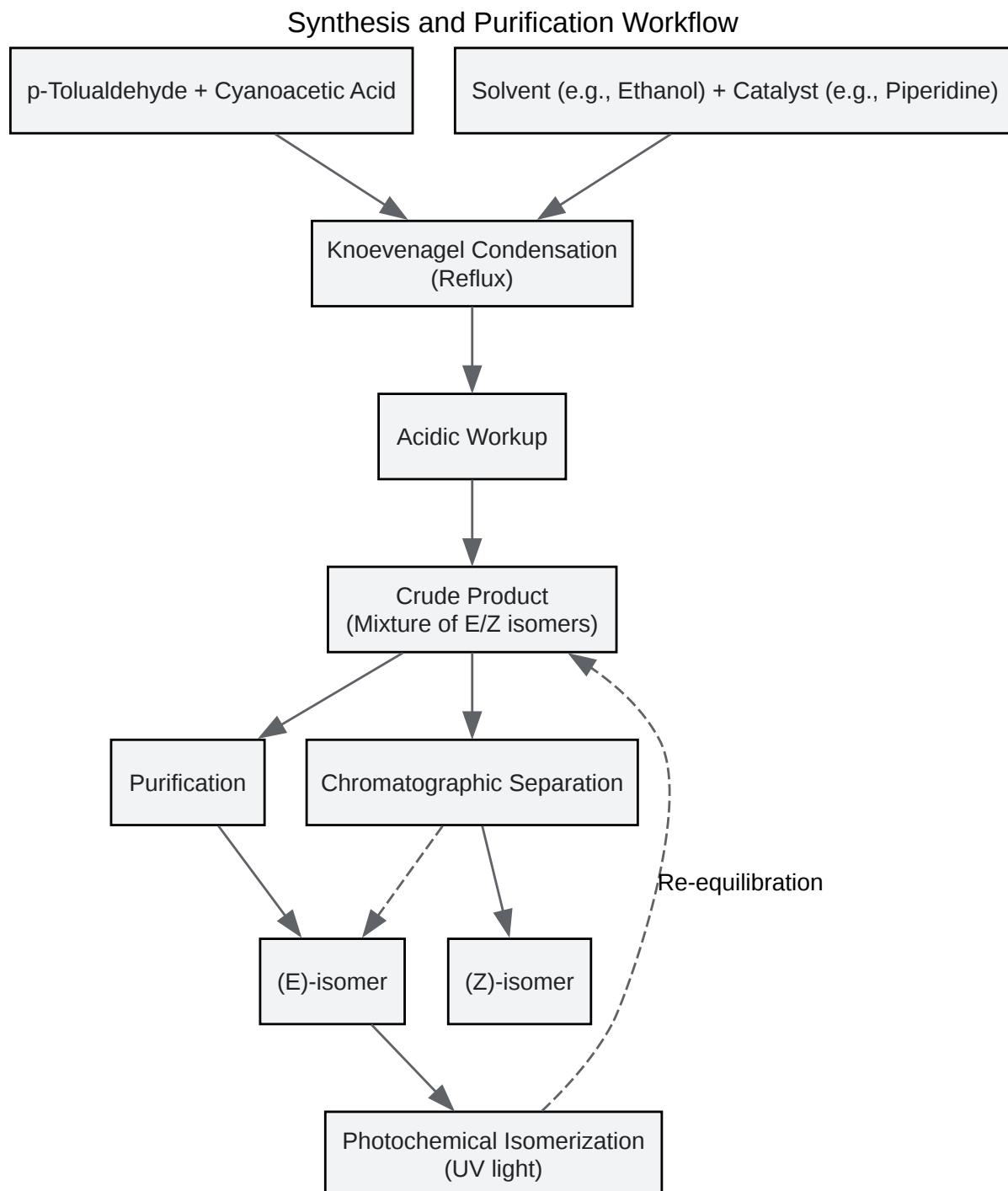
(Z)-2-Cyano-3-(p-tolyl)acrylic acid, also known as (Z)- α -cyano-p-methylcinnamic acid, is an organic compound featuring a carboxylic acid group, a nitrile group, and a p-tolyl substituent attached to an acrylic acid backbone. The "(Z)" designation indicates that the p-tolyl group and the carboxylic acid group are on the same side of the carbon-carbon double bond.

Physicochemical Data

A summary of the available and estimated physicochemical data for **(Z)-2-Cyano-3-(p-tolyl)acrylic acid** is presented in Table 1. Data for the more widely studied (E)-isomer is included for comparison.

Property	(Z)-2-Cyano-3-(p-tolyl)acrylic acid	(E)-2-Cyano-3-(p-tolyl)acrylic acid
Molecular Formula	C ₁₁ H ₉ NO ₂	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol	187.19 g/mol
CAS Number	1424390-73-7 (isomer unspecified)	20374-48-5[1][2]
Appearance	Likely a solid	Solid
Melting Point	Not available	Data not consistently available
Boiling Point	Not available	Not available
Solubility	Expected to be soluble in polar organic solvents	Soluble in many organic solvents
pKa	Estimated to be around 2-3	Estimated to be around 2-3

Synthesis and Purification


The primary synthetic route to 2-cyano-3-(p-tolyl)acrylic acid is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]

General Experimental Protocol: Knoevenagel Condensation

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
- Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

- **Workup:** After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of the product.
- **Purification:** The crude product, which is likely a mixture of (E) and (Z) isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Note on Stereoselectivity: The Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer. To potentially increase the yield of the (Z)-isomer, photochemical isomerization of the (E)-isomer can be explored. This would involve dissolving the (E)-isomer in a suitable solvent and irradiating it with UV light of an appropriate wavelength. The resulting mixture of isomers would then require separation, for example, by column chromatography.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and purification of **(Z)-2-Cyano-3-(p-tolyl)acrylic acid**.

Spectroscopic and Analytical Data

While specific experimental spectra for the (Z)-isomer are not readily available, the following are expected characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
- Vinylic Proton: A singlet for the vinylic proton. The chemical shift of this proton is a key differentiator between the (Z) and (E) isomers. In the (Z)-isomer, this proton is expected to be shielded compared to the (E)-isomer due to the anisotropic effect of the cis-carboxylic acid group, and thus should appear at a relatively upfield chemical shift.
- Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
- Methyl Protons: A singlet around δ 2.3-2.5 ppm for the toyl methyl group.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.
- Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.
- Olefinic Carbons: Two signals for the double bond carbons.
- Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
- Methyl Carbon: A signal around δ 20-25 ppm for the toyl methyl group.

Infrared (IR) Spectroscopy

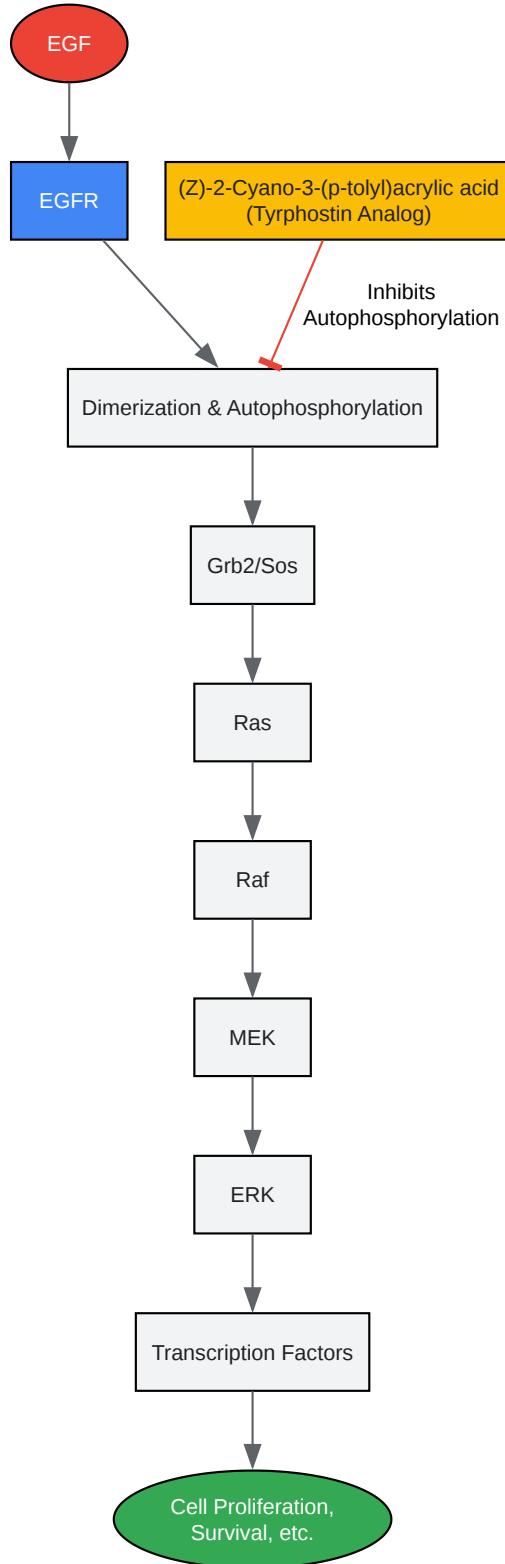
- O-H Stretch: A broad absorption band in the region of 2500-3300 cm^{-1} characteristic of the carboxylic acid O-H stretching.
- C=O Stretch: A strong absorption band around 1700-1725 cm^{-1} for the carbonyl group of the carboxylic acid.
- C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm^{-1} for the nitrile group.
- C=C Stretch: An absorption band in the region of 1620-1640 cm^{-1} for the carbon-carbon double bond.

Mass Spectrometry

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($\text{m/z} = 187.19$). High-resolution mass spectrometry would confirm the elemental composition.
- Fragmentation Pattern: Common fragmentation pathways would include the loss of CO_2 , H_2O , and cleavage of the tolyl group.

Biological Activity and Potential Applications

The biological activities of 2-cyanoacrylic acid derivatives are diverse, with applications ranging from herbicides and antimicrobials to medical tissue adhesives.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)


Tyrphostin Analogs and Kinase Inhibition

Structurally, **(Z)-2-Cyano-3-(p-tolyl)acrylic acid** shares features with a class of compounds known as tyrphostins, which are known inhibitors of protein tyrosine kinases (PTKs).[\[10\]](#)[\[11\]](#)[\[12\]](#) For example, Tyrphostin AG17 is a well-studied inhibitor of the epidermal growth factor receptor (EGFR) kinase.[\[11\]](#)[\[12\]](#)[\[13\]](#) These compounds often feature a substituted benzylidene moiety linked to a malononitrile or cyanoacrylic acid derivative.

The inhibition of PTKs is a key mechanism in the development of anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues

on substrate proteins. This blocks the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

Representative EGFR Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for tyrphostin-like compounds.

Stability and Reactivity

- Polymerization: Like other acrylic acid derivatives, **(Z)-2-Cyano-3-(p-tolyl)acrylic acid** may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[\[14\]](#)
- Isomerization: The (Z)-isomer is generally less thermodynamically stable than the (E)-isomer and may convert to the (E)-form upon heating or exposure to acidic or basic conditions.
- Decarboxylation: At high temperatures, decarboxylation may occur.
- Reactivity of Functional Groups: The carboxylic acid and nitrile groups can undergo their characteristic chemical transformations.

Conclusion

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a compound of interest due to its structural similarity to biologically active molecules like tyrphostins. While specific experimental data for this isomer is not abundant, its properties can be inferred from related compounds. The Knoevenagel condensation provides a viable synthetic route, although achieving high selectivity for the (Z)-isomer may require specialized conditions or post-synthesis isomerization. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the area of kinase inhibition for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20374-48-5|(E)-2-Cyano-3-(p-tolyl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Acrylic Acid | CH₂CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7777102#z-2-cyano-3-p-tolyl-acrylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com